
Ethoxy(phenylmethanesulfinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(phenylmethanesulfinyl)methanone is an organic compound that features a sulfinyl group attached to a phenyl ring and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(phenylmethanesulfinyl)methanone typically involves the reaction of phenylmethanesulfinyl chloride with ethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(phenylmethanesulfinyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethoxy(phenylmethanesulfinyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethoxy(phenylmethanesulfinyl)methanone involves its interaction with various molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethanesulfinylmethanone: Lacks the ethoxy group, leading to different chemical and biological properties.
Ethoxy(phenylmethanesulfonyl)methanone: Contains a sulfonyl group instead of a sulfinyl group, resulting in different reactivity and applications.
Ethoxy(phenylmethanethio)methanone:
Uniqueness
Ethoxy(phenylmethanesulfinyl)methanone is unique due to the presence of both the ethoxy and sulfinyl groups, which confer distinct chemical reactivity and biological activities
Propriétés
Numéro CAS |
57266-35-0 |
|---|---|
Formule moléculaire |
C10H12O3S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
ethyl benzylsulfinylformate |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(11)14(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
CCHZBFPWHPWJGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)S(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
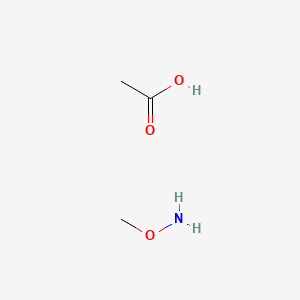


![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
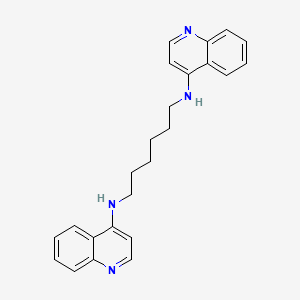

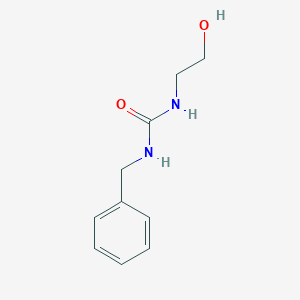
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
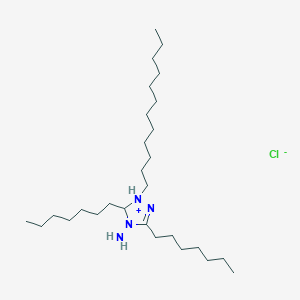
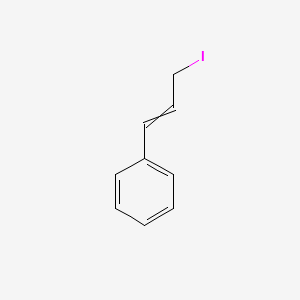
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
